(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid is a compound that features a cyclopentane ring substituted with a furan-2-amido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amido group can participate in substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the carboxylic acid group can yield cyclopentanol derivatives.
Scientific Research Applications
(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan-2-amido group can form hydrogen bonds and other interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and cyclopentane-based molecules. Examples include:
- Furan-2-carboxylic acid
- Cyclopentane-1-carboxylic acid
- Furan-2-amido derivatives
Uniqueness
(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a furan-2-amido group and a carboxylic acid group. This combination of features provides distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(1R,3S)-3-(furan-2-carbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c13-10(9-2-1-5-16-9)12-8-4-3-7(6-8)11(14)15/h1-2,5,7-8H,3-4,6H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
LVABXIFXTDAADH-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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